Trimethylsilane

Semiconductor Safety PECVD Precursor Pyrophoricity

Trimethylsilane (CAS 993-07-7), systematically named SiH(CH₃)₃, is a volatile trialkylsilane bearing one reactive Si–H bond and three Si–CH₃ groups. With a boiling point of 6.7 °C and a density of 0.638 g·cm⁻³, it is handled as a liquefied gas under pressure.

Molecular Formula C3H10Si
Molecular Weight 74.2 g/mol
CAS No. 993-07-7
Cat. No. B1584522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethylsilane
CAS993-07-7
Molecular FormulaC3H10Si
Molecular Weight74.2 g/mol
Structural Identifiers
SMILESC[SiH](C)C
InChIInChI=1S/C3H10Si/c1-4(2)3/h4H,1-3H3
InChIKeyPQDJYEQOELDLCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trimethylsilane (CAS 993-07-7): Essential Procurement Data for Semiconductor-Grade Organosilicon Precursors


Trimethylsilane (CAS 993-07-7), systematically named SiH(CH₃)₃, is a volatile trialkylsilane bearing one reactive Si–H bond and three Si–CH₃ groups. With a boiling point of 6.7 °C and a density of 0.638 g·cm⁻³, it is handled as a liquefied gas under pressure [1]. The compound serves as a single-source precursor for plasma-enhanced chemical vapor deposition (PECVD) of amorphous hydrogenated silicon carbide (a-SiC:H) dielectric and barrier films in semiconductor interconnect fabrication [2]. Its defining structural feature—the coexistence of Si–H and Si–C bonds—enables film stoichiometry control that is inaccessible with either purely inorganic silane (SiH₄) or fully methylated tetramethylsilane (Si(CH₃)₄).

Trimethylsilane vs. Closest Analogs: Why Tetramethylsilane, Silane, and Dimethylsilane Cannot Be Interchanged


The four methyl-substituted silanes—monomethylsilane (MMS), dimethylsilane (DMS), trimethylsilane (TriMS), and tetramethylsilane (TMS)—exhibit fundamentally different gas-phase reaction chemistries under identical hot-wire CVD conditions. As the number of Si–CH₃ bonds increases across the series, the dominant mechanism shifts from silylene insertion/dimerization chemistry (MMS, DMS) to free-radical chain reactions (TriMS, TMS), producing markedly different film compositions and properties [1]. Furthermore, trimethylsilane is non-pyrophoric, whereas the industry-standard silane (SiH₄) is pyrophoric and ignites spontaneously in air, imposing costly safety infrastructure requirements that trimethylsilane eliminates [2]. These mechanistic and safety divergences mean that substitution without process re-optimization leads to altered film stoichiometry, compromised barrier integrity, or unacceptable safety profiles.

Trimethylsilane (993-07-7): Head-to-Head Quantitative Evidence for Differentiated Precursor Selection


Non-Pyrophoric Handling: Trimethylsilane vs. Silane (SiH₄) Safety Profile

Trimethylsilane is explicitly classified as a non-pyrophoric organosilicon gas, whereas silane (SiH₄) is a pyrophoric gas that ignites spontaneously upon contact with air [1]. This categorical safety distinction eliminates the need for costly pyrophoric gas handling infrastructure—including ventilated gas cabinets, flow-restrictive orifices, and extensive air-monitoring systems—required for silane use. Trimethylsilane can be packaged in standard gas cylinders and integrated directly into existing plasma deposition process lines [1]. The safety classification difference is qualitative but absolute: silane requires stringent pyrophoric protocols, while trimethylsilane does not.

Semiconductor Safety PECVD Precursor Pyrophoricity

Superior Copper Diffusion Barrier: 3MS-Derived α-SiC:H vs. 4MS-Derived α-SiC:H Films

In a direct comparative study of PECVD α-SiC:H films deposited from trimethylsilane (3MS) and tetramethylsilane (4MS), the 3MS-derived film exhibited superior Cu-barrier property, whereas the 4MS-derived film showed degraded barrier performance and moisture resistance attributed to porosity enrichment from its higher carbon content [1]. Both film types were thermally stable up to 500 °C. The 3MS α-SiC:H film was identified as a potential replacement for higher-dielectric-constant Si₃N₄ (k ≈ 7) as a Cu-cap barrier and etch-stop layer in Cu damascene structures [1]. Complementary SIMS depth profiling confirmed that 3MS-based α-SiCN:H exhibited better barrier performance than 4MS-based films, as evidenced by attenuated Cu signal penetration [2].

Cu Interconnect Barrier α-SiC:H Dielectric PECVD Diffusion Barrier

Dielectric Constant Reduction vs. Conventional Si₃N₄ Hard Mask

Trimethylsilane-based PECVD α-SiC:H films achieve dielectric constants (k) tunable between 4.2 and 4.9 depending on deposition temperature, substantially lower than conventional PECVD Si₃N₄ which exhibits k ≈ 7 [1]. In Cu drift diffusion experiments using bias temperature stressing (BTS) with high-frequency C/V measurements, the trimethylsilane-derived a-SiC:H demonstrated effective Cu⁺ drift retardation while maintaining a lower dielectric constant than Si₃N₄, positioning it as a viable replacement for the higher-k nitride as both a Cu diffusion barrier and hard mask [1]. Further process optimization demonstrated that trimethylsilane (Z3MS)/He mixtures can achieve relative permittivity down to κ ≈ 4.2, making α-SiC:H an attractive substitute for PECVD silicon oxide or silicon nitride in damascene integration [2].

Low-k Dielectric Cu Damascene Hard Mask

High-Throughput Deposition: Trimethylsilane PECVD Rate of ~800 nm/min at 350 °C

Using trimethylsilane (3MS) as a single-source precursor in a commercial Applied Materials AMT5000 PECVD tool, an amorphous SiC deposition rate of approximately 800 nm/min was achieved on 150 mm silicon wafers at a substrate temperature of 350 °C [1]. This deposition rate was obtained across a process window spanning temperatures of 200–400 °C, RF power of 100–600 W, and pressures of 2–8 Torr, with optimized conditions eliminating particle defects through pressure and spacing control [1]. The refractive index of the resulting films ranged from 1.79 to 2.36, tunable via 3MS flow rate (25–100 sccm) and carrier gas selection, demonstrating broad optical property control from a single precursor chemistry [1].

PECVD Throughput a-SiC:H Deposition Rate Semiconductor Manufacturing

Free-Radical Chain Reaction Dominance: Trimethylsilane vs. Dimethylsilane and Monomethylsilane in HWCVD

In a systematic study of four methyl-substituted silane molecules under hot-wire chemical vapor deposition (HWCVD) conditions on heated W or Ta filaments at 8–533 Pa, trimethylsilane (TriMS) and tetramethylsilane (TMS) exhibited a clear mechanistic switch: free-radical chain reactions became predominant, in contrast to monomethylsilane (MMS) whose chemistry is exclusively silylene-mediated, and dimethylsilane (DMS) which shows competition between both pathways depending on filament temperature and pressure [1]. Specifically, for MMS, silylene chemistry dominates; for DMS, silylene chemistry operates at low temperatures (1200–1300 °C) and low pressure (16 Pa), while free-radical reactions take over at high temperatures and pressures; for TriMS and TMS, free-radical chain reactions are predominant across the studied range [1]. This mechanistic divergence means that TriMS generates different gas-phase intermediates and ultimately different film compositions compared to DMS or MMS under identical reactor conditions.

HWCVD Reaction Mechanism Gas-Phase Chemistry Methyl-Substituted Silanes

Film Composition and Density Control: Trimethylsilane vs. Dimethylsilane in Remote Plasma CVD

In a comparative study of a-SiC:H films produced by remote microwave hydrogen plasma CVD (RP-CVD) using dimethylsilane (DMS) and trimethylsilane (TrMS) as single-source precursors, the TrMS-derived films deposited at high substrate temperature (T_s = 300–400 °C) exhibited excellent conformality of coverage, strong substrate adhesion, very low friction coefficient, and excellent optical transparency across a wide wavelength range [1]. The films were morphologically homogeneous with surface roughness decreasing to as low as 0.9 nm at T_s = 400 °C. The film compositional parameter (atomic ratio Si/C) and structural parameters (relative integrated intensities of Si–C IR absorption bands) were systematically controlled by substrate temperature [1]. While the study does not report a direct numerical comparison of all film properties between DMS and TrMS, it identifies TrMS-derived films at the 300–400 °C regime as particularly suitable for scratch-resistant protective coatings on optical glass and metal surfaces [1].

a-SiC:H Film Properties Remote Plasma CVD Optical Coatings

Trimethylsilane (993-07-7): Evidence-Based Application Scenarios for Procurement and Process Integration


Cu Damascene Interconnect Barrier and Etch-Stop Layer Replacement for Si₃N₄

In sub-90-nm Cu damascene interconnect fabrication, trimethylsilane-derived α-SiC:H films (k = 4.2–4.9) replace conventional PECVD Si₃N₄ (k ≈ 7) as the Cu-cap diffusion barrier and etch-stop layer. The 30–40% reduction in dielectric constant directly lowers line-to-line capacitance, reducing RC delay and dynamic power consumption. The superior Cu-barrier property of 3MS-derived films relative to 4MS alternatives ensures reliable prevention of Cu diffusion into low-k interlayer dielectrics during thermal annealing and electric field stressing [1][2].

High-Throughput PECVD of Amorphous SiC Hard Masks with Tunable Optical Properties

For back-end-of-line (BEOL) hard mask applications requiring chemical resistance to wet etchants and aggressive chemical-mechanical polishing (CMP), trimethylsilane PECVD delivers ~800 nm/min deposition rates on 150 mm wafers at 350 °C in production-scale equipment. The refractive index can be tuned from 1.79 to 2.36 by adjusting 3MS flow (25–100 sccm) and carrier gas, enabling anti-reflective coating optimization for deep-UV lithography alignment without changing precursor chemistry [3].

Safe, Non-Pyrophoric Silicon Source for R&D and Pilot-Line Plasma Deposition

In research laboratories and pilot production lines where the installation of full pyrophoric gas handling infrastructure for silane (SiH₄) is cost-prohibitive or space-constrained, trimethylsilane's non-pyrophoric classification enables standard gas cabinet packaging and direct integration into plasma deposition tools. It deposits high-quality SiO₂ and Si₃N₄ films comparable to silane-based processes while eliminating the safety risks, regulatory burden, and equipment downtime associated with pyrophoric gas management [4].

Single-Source Precursor for SiC Protective Coatings on Optical and Mechanical Components

Trimethylsilane-based remote plasma CVD produces a-SiC:H films with sub-nanometer surface roughness (0.9 nm at 400 °C), excellent conformality of coverage, strong adhesion, and very low friction coefficient. These properties make TrMS-derived films effective as scratch-resistant, optically transparent protective coatings on glass optical elements, precision metal surfaces, and MEMS components where both mechanical durability and optical clarity are required [5].

Technical Documentation Hub

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